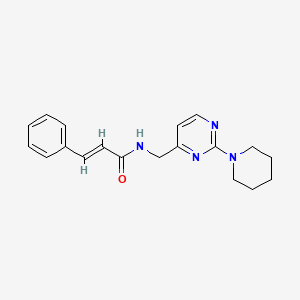

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to study the physiological and biochemical effects of adenosine receptors.

Applications De Recherche Scientifique

Synthesis and Biological Screening

- A study focused on the synthesis of N-dimethylphenyl substituted derivatives, including compounds similar to N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide. These compounds were evaluated for their biological potential against Gram-negative and Gram-positive bacteria, as well as for enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, showing moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Molecular Structure Analysis

- Research has been conducted on the structures of derivatives closely related to N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide. These studies revealed that the molecular structures are stabilized by extensive intra- and intermolecular hydrogen bonds, forming different molecular assemblies (W. Siddiqui et al., 2008).

Antibacterial and α-Glucosidase Inhibition

- Another study synthesized a series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and analyzed their antibacterial and anti-enzymatic activities. The compounds exhibited moderate to high activity against both Gram-positive and Gram-negative bacterial strains, with some showing good inhibition of α-glucosidase enzyme (M. Abbasi et al., 2016).

Rhodium-Mediated Bond Activation

- Research involving rhodium-assisted C–C bond activation in compounds related to N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide has been conducted. This study provides insights into the chemical behavior of such compounds under specific catalytic conditions (Suparna Baksi et al., 2007).

Polymorphs and Solvates Study

- Investigations into polymorphs and solvates of compounds similar to N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide have been conducted, providing understanding of their crystalline structures and potential for forming different physical forms (Bhaskar Nath & J. Baruah, 2013).

Reactions with N-(p-Chlorosulfonylphenyl)maleimide

- Research on the reactions of N-phenylmaltimide with chlorosulfonic acid, creating compounds related to N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide, has been studied to understand their chemical reactivity and potential applications (R. Cremlyn & Richardo Nunes, 1987).

Synthesis of Related Compounds

- Studies have been carried out on the synthesis of structurally similar compounds to N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide, providing insights into synthetic pathways and potential applications in various fields (L. Kudzma & S. Turnbull, 1991).

Propriétés

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-4-16-8-10-17(11-9-16)22-12-13-23(20,21)19-18-7-5-6-14(2)15(18)3/h5-11,19H,4,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKUETIRVRJASE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC(=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2363514.png)

![6-Methyl-2,6-diaza-spiro[3.5]nonane](/img/structure/B2363519.png)

![7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2363520.png)

![6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363525.png)

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2363527.png)

![2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile](/img/structure/B2363528.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)